4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Overview
Description
4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyano group and a 2,6-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction. One common route involves the reaction of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile at temperatures around 80°C in an aqueous medium . This transformation can be described as a conjugate addition–elimination sequence or as a cycloaddition followed by elimination.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry techniques. Multicomponent reactions (MCRs) are often employed to increase efficiency and reduce the number of synthesis steps. For example, the azide building block can be obtained after nucleophilic substitution of 2,6-difluorobenzyl bromide with sodium azide in dimethyl sulfoxide (DMSO). Propiolamide can be synthesized from methyl propiolate and aqueous ammonia at 0°C to avoid undesired polymerization reactions .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The cyano group and the triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole: Lacks the cyano group, which may affect its reactivity and binding properties.
4-Cyano-1H-1,2,3-triazole: Lacks the 2,6-difluorobenzyl group, which may influence its solubility and stability.
1-Benzyl-1H-1,2,3-triazole: Lacks both the cyano and difluorobenzyl groups, resulting in different chemical and biological properties.
Uniqueness
4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is unique due to the presence of both the cyano and 2,6-difluorobenzyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIAOIJYIQHKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453053 | |
Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202003-06-3 | |
Record name | 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of rufinamide from 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole?
A1: Rufinamide is synthesized via the hydration of this compound. Traditionally, this reaction has posed challenges in achieving high selectivity and yield. The research by demonstrates that a rhodium(I) complex, specifically [RhCl(COD){P(NMe2)3}], acts as a highly effective catalyst for this hydration in water. [] This catalyst exhibits superior performance compared to previously used ruthenium-based catalysts, leading to a more efficient and sustainable synthesis of rufinamide. [] This finding is significant for pharmaceutical manufacturing as it offers a potentially more cost-effective and environmentally friendly route to this important drug.
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